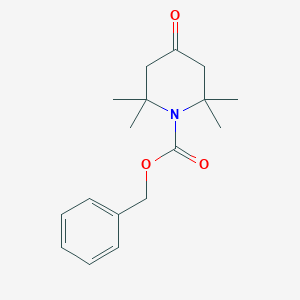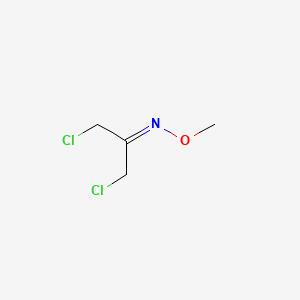
1,3-dichloro-propan-2-one O-methyloxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,3-Dichloropropan-2-ylidene)(methoxy)amine is a chemical compound with the molecular formula C4H7Cl2NO. It is also known by its IUPAC name, 1,3-dichloroacetone O-methyloxime. This compound is characterized by the presence of two chlorine atoms, a methoxy group, and an imine group, making it a versatile intermediate in organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-dichloropropan-2-ylidene)(methoxy)amine typically involves the reaction of 1,3-dichloroacetone with methoxyamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
1,3-dichloroacetone+methoxyamine→(1,3-dichloropropan-2-ylidene)(methoxy)amine
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
(1,3-Dichloropropan-2-ylidene)(methoxy)amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Condensation Reactions: The imine group can participate in condensation reactions with various carbonyl compounds.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used to facilitate substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of halogenated derivatives, while oxidation and reduction can lead to the formation of alcohols, ketones, or amines .
Aplicaciones Científicas De Investigación
(1,3-Dichloropropan-2-ylidene)(methoxy)amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (1,3-dichloropropan-2-ylidene)(methoxy)amine involves its interaction with specific molecular targets. The imine group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The chlorine atoms can also participate in electrophilic reactions, further contributing to the compound’s reactivity .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dichloroacetone: Similar in structure but lacks the methoxy and imine groups.
Methoxyamine: Contains the methoxy and amine groups but lacks the dichloropropan-2-ylidene moiety.
Chloromethyl methyl ether: Contains a methoxy group and a chlorine atom but differs in overall structure.
Uniqueness
(1,3-Dichloropropan-2-ylidene)(methoxy)amine is unique due to the combination of its functional groups, which confer distinct reactivity and versatility in chemical synthesis. The presence of both chlorine atoms and the imine group allows for a wide range of chemical transformations, making it a valuable intermediate in various applications .
Propiedades
Fórmula molecular |
C4H7Cl2NO |
|---|---|
Peso molecular |
156.01 g/mol |
Nombre IUPAC |
1,3-dichloro-N-methoxypropan-2-imine |
InChI |
InChI=1S/C4H7Cl2NO/c1-8-7-4(2-5)3-6/h2-3H2,1H3 |
Clave InChI |
PUJKNTKCKYKOTD-UHFFFAOYSA-N |
SMILES canónico |
CON=C(CCl)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


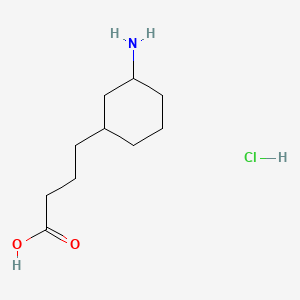
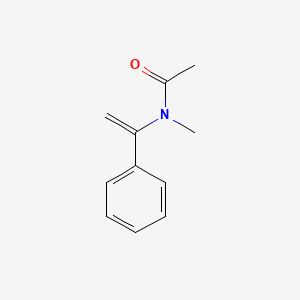
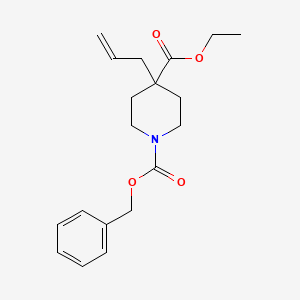
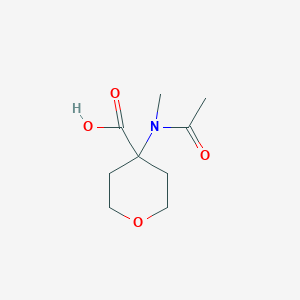
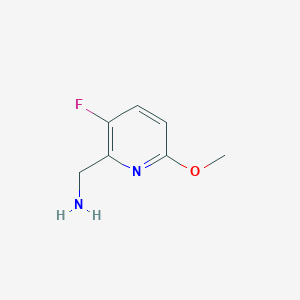
![tert-butylN-{6-azabicyclo[3.2.1]octan-3-yl}carbamatehydrochloride](/img/structure/B13506517.png)
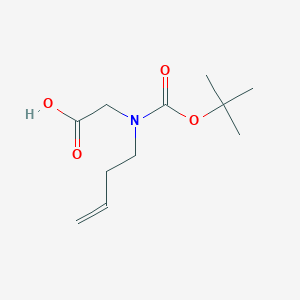
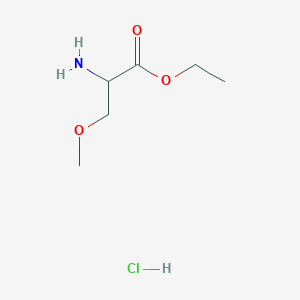
![Methyl 2-(methylamino)-2-[4-(trifluoromethyl)phenyl]acetate hydrochloride](/img/structure/B13506529.png)
![1-{6-Oxabicyclo[3.2.1]oct-3-en-1-yl}methanamine hydrochloride](/img/structure/B13506540.png)

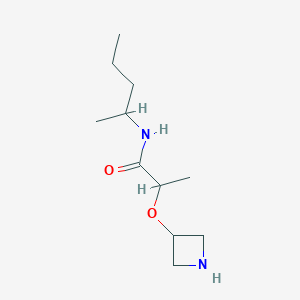
![2-[4-(Benzenesulfonyl)piperazin-1-yl]ethan-1-aminedihydrochloride](/img/structure/B13506548.png)
